N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic glycinamide derivative characterized by three distinct substituents:
- 2,6-dimethylphenyl group: Provides steric bulk, which may influence binding pocket accessibility in biological targets.
- Methylsulfonyl group (-SO₂CH₃): Enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-7-6-8-14(2)19(13)21(27(5,23)24)12-18(22)20-15-9-10-16(25-3)17(11-15)26-4/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHUWQJPVHIGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used in industrial production can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions can vary, but typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but may involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Both compounds retain the 2,6-dimethylphenyl group, likely contributing to steric hindrance in target binding.
The methylsulfonyl group in both compounds may enhance resistance to oxidative metabolism, a common strategy in drug design.
Biological Activity
N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H30N2O6S
- Molecular Weight : 450.5484 g/mol
- CAS Number : 6198-46-5
- Structure : The compound features a glycinamide backbone with specific substitutions that may influence its biological properties.
The biological activity of this compound can be attributed to its structural components, particularly the presence of the dimethoxyphenyl and dimethylphenyl moieties. These groups may interact with various biological targets, including enzymes and receptors.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the inhibition of chitin synthesis in insects has been documented for structurally related compounds, suggesting potential applications in pest control .
Anticancer Properties
Preliminary studies show that related compounds can induce apoptosis in cancer cells. The structural features of this compound may enhance its ability to target cancerous cells selectively.
Case Studies and Research Findings
-
Inhibition Studies : A study reported the synthesis of various isoxazole derivatives and their activity against chitin synthesis in C. suppressalis, demonstrating similar mechanisms might be applicable to our compound .
Compound IC50 (µM) Activity Description Compound A 10 Significant chitin synthesis inhibition Compound B 20 Moderate chitin synthesis inhibition - Cell Line Studies : In vitro studies on cancer cell lines have shown that modifications to the phenyl groups can significantly affect cytotoxicity and apoptosis rates. This suggests that this compound could exhibit similar effects.
Safety and Toxicology
While the compound is intended for research purposes only and not for human therapeutic applications, understanding its safety profile is crucial for potential future applications. Toxicological assessments are necessary to evaluate any adverse effects associated with its use.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of N-(3,4-dimethoxyphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide?
Synthesis optimization for this compound should focus on stepwise functionalization of the glycine backbone. Key steps include:
- Acylation : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
- Sulfonylation : React the intermediate with methylsulfonyl chloride in a controlled environment to avoid over-sulfonation .
- Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
- Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction temperature (40–60°C) to minimize side reactions .
Q. What analytical methods are critical for confirming the structural integrity of this compound?
Combined spectroscopic and crystallographic techniques are essential:
- NMR spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- X-ray crystallography : Employ SHELX-97 or SHELXL for structure refinement. For example, the dihedral angle between aromatic rings can confirm steric effects from 2,6-dimethylphenyl groups .
- HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) and compare retention times with standards .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C suggests suitability for high-temperature reactions) .
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups may confer resistance to oxidation .
- Solution stability : Test in buffered solutions (pH 2–12) over 24–72 hours. Sulfonamide bonds are prone to hydrolysis in strongly acidic/basic conditions .
Q. What chromatographic techniques are recommended for purity analysis?
- Reverse-phase HPLC : Use a gradient elution (e.g., 60% acetonitrile to 90% over 20 minutes) with UV detection at 254 nm. Relative response factors (RRF) for impurities should be calibrated against known standards .
- TLC validation : Silica gel plates (ethyl acetate/hexane 1:1) with visualization under UV 366 nm. values for the parent compound typically range 0.5–0.7 .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and crystallographic models?
- Case example : If NMR suggests axial chirality but X-ray data shows planar geometry, use DFT calculations (B3LYP/6-31G*) to model electronic environments. Discrepancies may arise from dynamic effects in solution vs. solid state .
- Multi-method validation : Cross-reference with IR spectroscopy (sulfonyl stretching at 1150–1300 cm) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. What mechanistic insights explain the compound’s biological activity (e.g., enzyme inhibition)?
- Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. The sulfonyl group may form hydrogen bonds with Arg120/His90 residues, while methoxy groups enhance lipophilic interactions .
- Kinetic assays : Measure values via fluorogenic substrate assays. Competitive inhibition patterns (e.g., Lineweaver-Burk plots) can differentiate binding modes .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Replace 2,6-dimethylphenyl with 3,4-dichlorophenyl to assess steric vs. electronic effects on potency .
- Functional group swaps : Substitute methylsulfonyl with phenylsulfonyl to evaluate π-stacking contributions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., sulfonamide as a hydrogen bond acceptor) .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- ICH guidelines : Follow Q2(R1) for linearity (R > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .
- Matrix effects : Test in biological fluids (e.g., plasma) using protein precipitation (acetonitrile) to mitigate interference .
Q. How can in silico modeling predict metabolic pathways for this compound?
Q. What experimental controls ensure reproducibility in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
